Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
Overview
Description
Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C20H20FNO5S . It’s a derivative of benzofuran, a class of compounds that are ubiquitous in nature and known for their strong biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a sulfonyl group attached to a 4-fluorophenyl group, and an ethyl carboxylate group . The exact 3D visualization is not available in the search results.Scientific Research Applications
Versatile Reagent for Fluorine-Containing Compounds Ethyl phenylsulfinyl fluoroacetate has been identified as a versatile reagent for the synthesis of α-fluoro-α,β-unsaturated ethyl carboxylates, an important class of intermediates for fluorine-containing biologically active compounds. This compound demonstrates the ability to be alkylated with a wide range of alkyl halides and Michael acceptors, leading to subsequent thermal elimination of phenyl sulfinic acid and formation of the desired α-fluoro-α,β-unsaturated products (Allmendinger, 1991).
Crystal Structure and Intermolecular Interactions The crystal structure of related compounds, such as 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, highlights the role of intermolecular O—H⋯O hydrogen bonds in forming centrosymmetric dimers. These dimers are further organized into stacks along specific axes by intermolecular C—H⋯O and C—H⋯F interactions, demonstrating the importance of crystal packing in the stability and properties of these compounds (Choi et al., 2009).
Catalytic Applications and Biological Activity The use of sulfone-supported catalysts for the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates showcases the catalytic potential of sulfone derivatives in facilitating efficient, environmentally friendly chemical reactions. This process emphasizes the role of such compounds in synthesizing complex molecular structures with high yields and reusability of the catalyst, underscoring their utility in green chemistry and pharmaceutical synthesis (Safaei‐Ghomi et al., 2017).
Fluorescence and Molecular Probing The development of fluorescent solvatochromic dyes based on the synthesis of compounds with a "push-pull" electron transfer system illustrates the application of ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate derivatives in creating sensitive molecular probes. These dyes exhibit strong solvent-dependent fluorescence, suitable for studying a variety of biological events and processes due to their high fluorescence quantum yields and large Stokes shift (Diwu et al., 1997).
Future Directions
Benzofuran derivatives, including this compound, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research may focus on exploring the therapeutic potentials of this compound, especially its anticancer activities .
properties
IUPAC Name |
ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO5S/c1-2-29-23(26)21-19-14-17(25-31(27,28)18-11-8-16(24)9-12-18)10-13-20(19)30-22(21)15-6-4-3-5-7-15/h3-14,25H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWZMIDUVZXGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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